
2-(3-Ethylphenyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethylphenyl group. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 2-(3-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method involves the nucleophilic substitution of 3-ethylphenyl halides with thiourea, followed by hydrolysis to produce the thiol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiourea as a nucleophile. The reaction typically occurs under controlled conditions to ensure high yield and purity. The intermediate alkyl isothiourea salt is hydrolyzed with aqueous base to produce the thiol.
化学反应分析
Types of Reactions: 2-(3-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by bromine or iodine to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea in the presence of a base.
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol-substituted compounds.
科学研究应用
2-(3-Ethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can participate in various reactions, making it a versatile intermediate.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study these processes.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and detoxifying effects.
Industry: Thiols are used in the production of certain polymers and as odorants in natural gas to detect leaks.
作用机制
The mechanism of action of 2-(3-Ethylphenyl)ethanethiol involves its thiol group, which can undergo oxidation to form disulfides. This interconversion between thiols and disulfides is essential in various biological processes, including the stabilization of protein structures through disulfide bonds. The thiol group can also react with heavy metals, forming insoluble compounds and inactivating proteins containing cysteine residues.
相似化合物的比较
Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.
1-Butanethiol: Another thiol with a pungent odor, used in organic synthesis.
3-Methyl-1-butanethiol: Known for its presence in skunk scent.
Uniqueness: 2-(3-Ethylphenyl)ethanethiol is unique due to its specific structure, which includes an ethylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to simpler thiols. Its applications in various fields, including chemistry and biology, highlight its versatility and importance in scientific research.
属性
IUPAC Name |
2-(3-ethylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFMNSWZNCVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
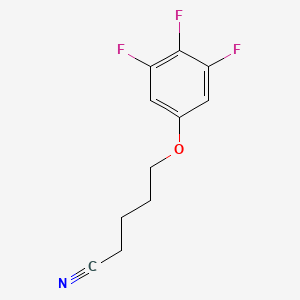
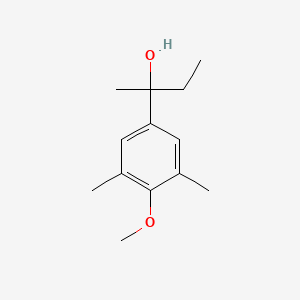


![O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7998336.png)

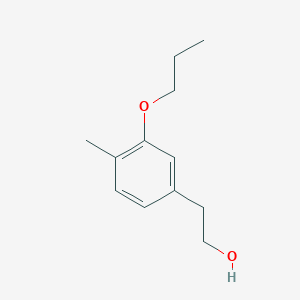
![1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998363.png)
![1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998366.png)
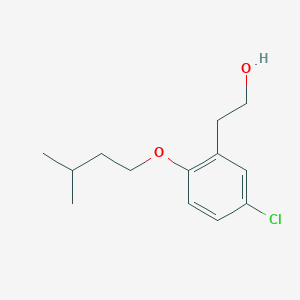
![1-Fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998373.png)
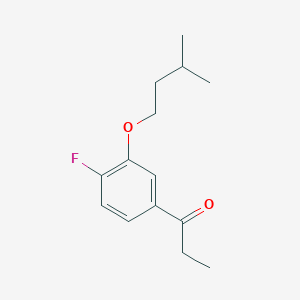
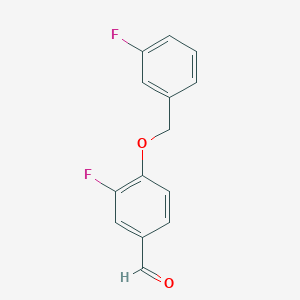
![4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol](/img/structure/B7998403.png)
